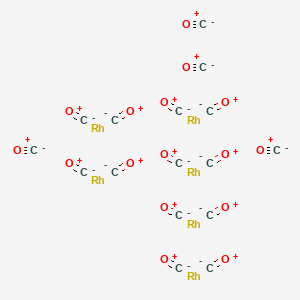
Sulfato de N-Etilguanidina
Descripción general
Descripción
N-Ethylguanidine sulfate is an organic compound with the molecular formula C6H20N6O4S. It is a derivative of guanidine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in chemical synthesis and thermal analysis studies .
Aplicaciones Científicas De Investigación
Síntesis Química
Sulfato de N-Etilguanidina: se utiliza en diversos procesos de síntesis química debido a su función como reactivo. Se utiliza particularmente en la síntesis de 3-Etil-6-metil-isocistosinas, que son compuestos de interés en la química medicinal por sus posibles actividades biológicas .
Estudios de Análisis Térmico
Este compuesto es valioso en los estudios de análisis térmico, que son esenciales para comprender la estabilidad térmica y los patrones de descomposición de los materiales. Dichos estudios pueden informar el desarrollo de materiales con propiedades térmicas específicas .
Clasificación de Compuestos Orgánicos
Como un compuesto orgánico no clasificado, This compound contribuye a una comprensión más amplia de la química orgánica. Ayuda a categorizar y comprender el comportamiento de compuestos similares .
Estudios de Solubilidad
La solubilidad de This compound en agua lo convierte en un tema interesante para los estudios de solubilidad. Estos estudios son cruciales para la formulación de fármacos y el desarrollo de diversos procesos químicos .
Perfil de Reactividad
Comprender la reactividad de This compound con otros productos químicos es vital para la seguridad y para su uso en futuras reacciones químicas. Este perfil puede conducir al descubrimiento de nuevas reacciones y compuestos .
Investigación sobre Higroscopicidad
Debido a su naturaleza higroscópica, This compound se utiliza para estudiar la absorción de humedad y sus efectos en diversas sustancias. Esto es particularmente relevante en el campo de las ciencias de los materiales .
Mecanismo De Acción
Target of Action
N-Ethylguanidine sulfate, also known as Ethylguanidinium sulphate (2:1), primarily targets acetylcholine receptors in the nervous system. These receptors play a crucial role in the transmission of nerve impulses by binding acetylcholine, a neurotransmitter responsible for muscle contraction and other physiological functions .
Mode of Action
N-Ethylguanidine sulfate interacts with acetylcholine receptors by mimicking the action of acetylcholine. This interaction leads to the activation of these receptors, resulting in the opening of ion channels and subsequent depolarization of the neuronal membrane. This depolarization facilitates the transmission of nerve impulses, enhancing neuromuscular communication .
Biochemical Pathways
The action of N-Ethylguanidine sulfate affects the cholinergic pathway, which is responsible for the synthesis, release, and degradation of acetylcholine. By activating acetylcholine receptors, N-Ethylguanidine sulfate enhances the cholinergic signaling pathway, leading to increased muscle contraction and improved neuromuscular function .
Pharmacokinetics
N-Ethylguanidine sulfate exhibits rapid absorption and distribution within the body. It is not significantly metabolized, which contributes to its prolonged action. The compound is primarily excreted unchanged in the urine. Its bioavailability is high due to its efficient absorption and minimal first-pass metabolism .
Result of Action
The molecular and cellular effects of N-Ethylguanidine sulfate include enhanced neuromuscular transmission and increased muscle strength. By activating acetylcholine receptors, the compound facilitates the release of acetylcholine, leading to improved muscle contraction and reduced symptoms of muscle weakness .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of N-Ethylguanidine sulfate. The compound is stable under physiological conditions but may degrade in extreme pH or temperature conditions. The presence of competing ions can also affect its binding to acetylcholine receptors, potentially altering its efficacy .
: DrugBank
Análisis Bioquímico
Biochemical Properties
N-Ethylguanidine sulfate acts as a nucleophile, enabling the formation of new covalent bonds with electrophiles . Additionally, it functions as a catalyst in organic synthesis, actively promoting the creation of new molecular bonds . Furthermore, it serves as a ligand in coordination chemistry, enhancing its application in different research fields . Notably, N-Ethylguanidine sulfate is highly valued for its role in preparing thiols, amines, and other compounds .
Molecular Mechanism
It is known to form covalent bonds and facilitate new molecular connections, which could potentially influence gene expression and enzyme activity
Metabolic Pathways
It is known to interact with various enzymes and cofactors in its role as a reagent in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethylguanidine sulfate can be synthesized by reacting ethylamine with cyanamide, followed by the addition of sulfuric acid. The reaction proceeds as follows:
- Ethylamine reacts with cyanamide to form N-ethylguanidine.
- The resulting N-ethylguanidine is then treated with sulfuric acid to yield N-ethylguanidine sulfate.
The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of N-ethylguanidine sulfate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Propiedades
IUPAC Name |
carbamimidoyl(ethyl)azanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQVDMIAGTYDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C(=N)N.CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
503-69-5 (Parent) | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-86-8 | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)



![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)





